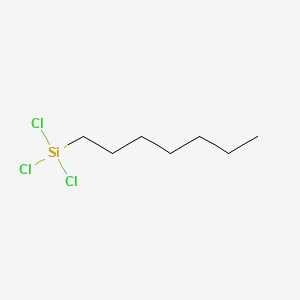

トリクロロ(ヘプチル)シラン

概要

説明

Synthesis Analysis

Silane synthesis can be achieved by hydrosilylation or electrophilic silylation . A study on electrodeposited silane-based superhydrophobic coatings for corrosion protection of carbon steel highlighted the importance of pH and the ratio between the number of mols of octyltriethoxysilane (OTES) and tetraethoxysilane (TEOS) in achieving higher water contact angles .Molecular Structure Analysis

The molecular structure of silane compounds can be complex. For instance, the bond length for Si (1)–C (1) was found to be 1.874 (5) Å and somewhat shorter for the Si–C (sp2) bonds .Physical And Chemical Properties Analysis

Silane treatment has been shown to improve the cellulose content of certain materials . For instance, a study found that silane treatment improved the hydrophobic behavior of organosilicon modified starch properties .科学的研究の応用

シリコン産業におけるヒドロシリル化

トリクロロ(ヘプチル)シランは、ヒドロシリル化プロセスにおいて重要な役割を果たし、このプロセスはシリコン産業において基礎的なものです。 このプロセスは、ヒドロシランをアルケンに加えることを含み、合成前駆体として、およびシリコーン製品の硬化に使用される様々な有機ケイ素化合物を生成します 。 この化合物は、選択的なヒドロシリル化を受ける能力があるため、有機材料と無機材料の間に耐久性のある結合を作成するために不可欠な、シランカップリング剤の合成における重要な中間体となります 。

多結晶シリコンの製造

太陽光発電および半導体用途に不可欠な多結晶シリコンの製造では、トリクロロ(ヘプチル)シランは、直接塩素化および塩化水素化を含む様々な方法によって合成されます。 これらのプロセスは、高純度多結晶シリコンを製造するための主要な技術であるシーメンスプロセスに不可欠です 。

超撥水性のための表面改質

この化合物は、材料に超撥水性と疎油性を与えるために表面改質に使用されます。 例えば、化学気相蒸着によってトリクロロ(ヘプチル)シランの変種で処理されたコーティングされた紙は、極性液体と非極性液体の両方をはじくことができ、耐水性と自己洗浄性の表面を作成する際に役立ちます 。

接着剤とコーティング剤

トリクロロ(ヘプチル)シラン由来のシランカップリング剤は、接着剤とコーティング剤に広く使用されています。 これらは、結合された材料の元の特性を損なうことなく、耐水性、耐熱性、接着性などの特性を向上させます 。

半導体封止材

半導体産業では、トリクロロ(ヘプチル)シラン由来のシランカップリング剤は、封止材として使用されています。 これらは、半導体デバイスの寿命と信頼性にとって重要な、熱安定性と接着性などの重要な特性を提供します 。

塗料とコーティング剤業界

この化合物は、塗料とコーティング剤業界においても重要です。 これは、様々な材料間の強い結合を必要とする製品の配合に貢献し、耐久性と環境要因に対する耐性を強化します 。

タイヤ製造

トリクロロ(ヘプチル)シランは、タイヤ製造プロセスに関与しています。 そこから得られるシランカップリング剤は、ゴム化合物とシリカ充填材の結合を改善するために使用され、性能と寿命が向上したタイヤをもたらします 。

求核置換反応

最後に、トリクロロ(ヘプチル)シランは、求核置換反応における重要な中間体です。 これらの反応は、様々な官能化シランを合成するために極めて重要であり、これらのシランは異なる化学合成プロセスにおいて幅広い用途を持っています 。

作用機序

Target of Action

Trichloro(heptyl)silane, also known as Silane, trichloroheptyl-, is primarily used in the manufacture of polycrystalline silicon metal for the semiconductor and solar cell industries . It serves as a raw material in these industries, indicating that its primary targets are silicon-based substrates .

Mode of Action

Trichloro(heptyl)silane interacts with its targets through a process known as electrophilic substitution . This process involves the attack of an electrophile on an allyl or vinylsilane, resulting in the incorporation of an allyl or vinyl group at the electrophilic center after the loss of the silyl group . The electron-releasing strength of the carbon-silicon bond in Trichloro(heptyl)silane is large, controlling the site of reaction and stereoselectivity .

Biochemical Pathways

The biochemical pathways affected by Trichloro(heptyl)silane primarily involve the synthesis of polycrystalline silicon . The compound plays a crucial role in the Siemens process, which includes the conversion of technical grade silicon to trichlorosilane followed by rectification and hydrogen reduction . The process results in the production of polycrystalline silicon, which is used in various applications, including the production of semiconductors and solar cells .

Result of Action

The primary result of Trichloro(heptyl)silane’s action is the production of polycrystalline silicon . This silicon is used in the manufacture of semiconductors and solar cells, contributing to the functionality and efficiency of these devices .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Trichloro(heptyl)silane. For instance, the compound reacts with water, including moisture in the air . Therefore, the presence of water or humidity in the environment can influence the compound’s stability and reactivity. Additionally, the compound is sensitive to heat and light, which can also affect its stability and efficacy .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

trichloro(heptyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl3Si/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQHGWJPIZXDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

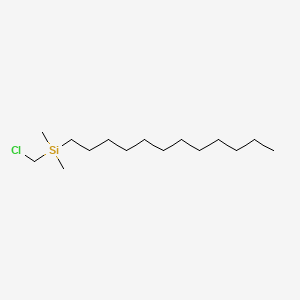

CCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883599 | |

| Record name | Silane, trichloroheptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871-41-0 | |

| Record name | Trichloroheptylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloroheptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloroheptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichloroheptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloroheptylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![beta-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester](/img/structure/B1585471.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-](/img/structure/B1585485.png)